molecular formula C12H12N2O2 B1332473 (S)-Desethyl-etomidate CAS No. 56649-49-1

(S)-Desethyl-etomidate

Cat. No.: B1332473
CAS No.: 56649-49-1
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-VIFPVBQESA-N
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Description

(S)-Desethyl-etomidate is a chiral derivative of etomidate, an intravenous anesthetic agent used for the induction of general anesthesia and sedation. The compound is characterized by the removal of an ethyl group from the etomidate structure, resulting in a molecule with distinct pharmacological properties. The (S)-enantiomer of desethyl-etomidate is of particular interest due to its potential for reduced side effects and enhanced efficacy compared to its racemic mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desethyl-etomidate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral precursor, which is often derived from commercially available starting materials.

    Chiral Resolution: The chiral precursor undergoes resolution to obtain the (S)-enantiomer.

    Desethylation: The ethyl group is removed through a series of chemical reactions, often involving selective oxidation and reduction steps.

    Purification: The final product is purified using techniques such as chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.

    Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reduce human error.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Desethyl-etomidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological effects.

Scientific Research Applications

(S)-Desethyl-etomidate has several scientific research applications, including:

    Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.

    Biology: Investigated for its effects on cellular processes and potential as a research tool in neurobiology.

    Medicine: Explored for its anesthetic properties and potential as a safer alternative to etomidate.

    Industry: Utilized in the development of new anesthetic agents and related pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Desethyl-etomidate involves:

    GABA Receptors: The compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

    Molecular Targets: The primary molecular targets are the GABA-A receptors in the central nervous system.

    Pathways: The activation of GABA-A receptors results in hyperpolarization of neurons, leading to sedation and anesthesia.

Comparison with Similar Compounds

Similar Compounds

    Etomidate: The parent compound, used widely as an anesthetic.

    Propofol: Another intravenous anesthetic with a different mechanism of action.

    Ketamine: An anesthetic with dissociative properties, acting on NMDA receptors.

Uniqueness

(S)-Desethyl-etomidate is unique due to its chiral nature and potential for reduced side effects compared to racemic etomidate. Its selective action on GABA-A receptors makes it a promising candidate for further research and development in the field of anesthesiology.

Properties

IUPAC Name

3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205218
Record name Desethyl-etomidate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-49-1
Record name 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethyl-etomidate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl-etomidate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYL-ETOMIDATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 14.3 parts of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt, 1.9 parts of a 61.8% suspension of sodium hydride in mineral oil and 60 parts of hexamethylphosphoric triamide is stirred for 20 hours at 100° C. under Argon atmosphere. The mixture is allowed to cool to room temperature and poured onto 150 parts of water. The whole is washed three times with 200 parts of dichloromethane. The aqueous phase is neutralized (pH 7) with acetic acid and the product is allowed to crystallize. The product is filtered off, dried and recrystallized from ethanol, yielding (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid; m.p. 188° C.
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